![molecular formula C13H6F4N2 B1403068 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-31-5](/img/structure/B1403068.png)
4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile
Overview
Description
“4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C13H6F4N2 . It is a derivative of pyridine, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring with fluorine and trifluoromethyl substituents .Scientific Research Applications
Potential Inhibitors for Enzymes
Research on pyridine derivatives has demonstrated their potential as inhibitors of specific enzymes. For instance, studies have shown that certain pyridine derivatives can act as potential inhibitors for the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which is implicated in increasing sensitivity to apoptosis in both NAMPT-expressing cells and tumorspheres. This finding is crucial for cancer research, as targeting the NAMPT enzyme could provide a novel therapeutic pathway (Venkateshan et al., 2019).
Synthesis of Fluorinated Analogues
The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues has been explored through reactions involving 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This process leads to the creation of compounds with potential pharmacological applications, showcasing the versatility of pyridine derivatives in the synthesis of fluorinated analogues, which are of great interest in medicinal chemistry due to their unique properties and potential therapeutic applications (Sukach et al., 2015).
Crystal Structure Elucidation
The crystal structure of various pyridine derivatives has been determined, providing insights into their molecular geometry, intermolecular interactions, and potential applications in material science and pharmaceuticals. For example, studies have determined the crystal structures of compounds with potential as SARS CoV-2 RdRp inhibitors, highlighting the importance of structural analysis in drug design and discovery (Venkateshan et al., 2020).
Future Directions
properties
IUPAC Name |
4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEVZRKSDFPDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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